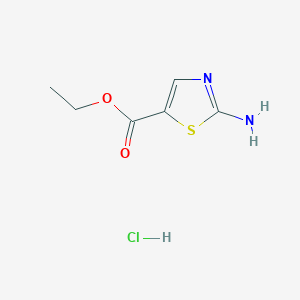
3,5-Dibromo-4-ethylpyridine
Übersicht
Beschreibung
3,5-Dibromo-4-ethylpyridine is a chemical compound with the CAS Number: 125419-80-9 . It has a molecular weight of 264.95 and its IUPAC name is 3,5-dibromo-4-ethylpyridine . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for 3,5-Dibromo-4-ethylpyridine is 1S/C7H7Br2N/c1-2-5-6 (8)3-10-4-7 (5)9/h3-4H,2H2,1H3 . This indicates that the compound has a pyridine ring with bromine atoms at the 3 and 5 positions and an ethyl group at the 4 position.Physical And Chemical Properties Analysis
3,5-Dibromo-4-ethylpyridine is a solid compound . It has a molecular weight of 264.95 and a density of 1.792 . Its boiling point is 259℃ and its flash point is 110℃ .Wissenschaftliche Forschungsanwendungen
Reactivity in Chemical Synthesis
3,5-Dibromo-4-ethylpyridine demonstrates significant reactivity that is valuable in chemical synthesis. For instance, it can be transformed into 3-acetylamino-5-ethoxypyridine through a reaction involving sodium ethylate, ammonia, and acetic anhydride, highlighting its utility in producing various pyridine derivatives (Hertog, Falter, & Linde, 1948). Additionally, the reactivity of halogen atoms in similar brominated pyridines has been studied, providing insights into the potential synthetic applications of 3,5-dibromo-4-ethylpyridine in creating compounds like 5-chloro-2,4-dihydroxypyridine (Hertog, Combe, & Kolder, 2010).
Coordination Chemistry
In the field of coordination chemistry, 3,5-Dibromo-4-ethylpyridine plays a role in forming complex structures. The reaction of Co(NCS)2 with 4-ethylpyridine leads to the formation of compounds with distorted octahedral coordination of Co(II) ions. Such compounds have been studied for their magnetic properties, including slow magnetic relaxations and metamagnetic transitions, indicating potential applications in materials science (Wöhlert et al., 2013).
Catalysis
3,5-Dibromo-4-ethylpyridine-related compounds have also been explored in catalysis. For example, palladium complexes with pyridine ligands, including 4-ethylpyridine, have been isolated and studied for their ability to catalyze the aerobic oxidation of diols. This research contributes to the understanding of the chemoselective production of hydroxy ketones, which is crucial in organic synthesis and the pharmaceutical industry (Bettucci et al., 2011).
Synthesis of Complex Molecules
Research has demonstrated the utility of 3,5-dibromo-4-ethylpyridine derivatives in synthesizing complex molecules. For instance, lithiation of 3,5-dibromopyridine and subsequent reactions have been used to synthesize various substituted pyridines, which are key intermediates in the synthesis of more complex organic compounds (Gu & Bayburt, 1996).
Supercritical Fluid Chromatography
In analytical chemistry, pyridine derivatives, including 2-ethylpyridine, a compound related to 3,5-dibromo-4-ethylpyridine, have been used to develop novel stationary phases for supercritical fluid chromatography. This application is significant for the analysis of various compounds, particularly in pharmaceuticals (West et al., 2018).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3,5-dibromo-4-ethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2N/c1-2-5-6(8)3-10-4-7(5)9/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKKOFWBLQLWAEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NC=C1Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10625162 | |
| Record name | 3,5-Dibromo-4-ethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10625162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-4-ethylpyridine | |
CAS RN |
125419-80-9 | |
| Record name | 3,5-Dibromo-4-ethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10625162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Bis(chlorogold(I)) [1,1'-bis(diphenylphosphino)ferrocene],95per cent](/img/structure/B174426.png)



![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-6-aminohexanamide](/img/structure/B174440.png)


![5-Chloro-7-methylimidazo[1,2-A]pyrimidine](/img/structure/B174447.png)

